OATD-02

Description

Propriétés

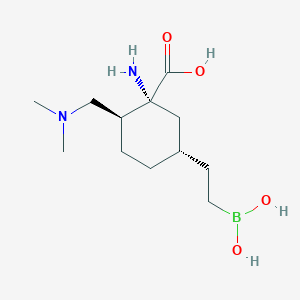

Formule moléculaire |

C12H25BN2O4 |

|---|---|

Poids moléculaire |

272.15 g/mol |

Nom IUPAC |

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H25BN2O4/c1-15(2)8-10-4-3-9(5-6-13(18)19)7-12(10,14)11(16)17/h9-10,18-19H,3-8,14H2,1-2H3,(H,16,17)/t9-,10-,12+/m0/s1 |

Clé InChI |

NZNAXQBYXLSQHO-JBLDHEPKSA-N |

SMILES isomérique |

B(CC[C@@H]1CC[C@H]([C@](C1)(C(=O)O)N)CN(C)C)(O)O |

SMILES canonique |

B(CCC1CCC(C(C1)(C(=O)O)N)CN(C)C)(O)O |

Origine du produit |

United States |

Foundational & Exploratory

OATD-02 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-02 is a first-in-class, orally bioavailable, small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginases are metalloenzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea, playing a critical role in the urea cycle and the regulation of L-arginine bioavailability. In the tumor microenvironment (TME), elevated arginase activity, driven by myeloid-derived suppressor cells (MDSCs) and tumor cells, leads to the depletion of L-arginine. This amino acid is essential for the proliferation and effector function of T cells and Natural Killer (NK) cells. By depleting L-arginine, tumors can evade immune surveillance. This compound is designed to counteract this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing anti-tumor immunity.[4][5] Furthermore, this compound has demonstrated the ability to directly inhibit the growth of cancer cells that are dependent on ARG2 for their proliferation.[5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of its core functions.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Immunomodulation via Inhibition of Arginase in the Tumor Microenvironment: By inhibiting both ARG1 (cytosolic) and ARG2 (mitochondrial), this compound increases the bioavailability of L-arginine in the TME.[5] This restoration of L-arginine levels reverses the immunosuppressive effects mediated by MDSCs and tumor-associated macrophages (TAMs), leading to enhanced proliferation and activation of anti-tumor T cells and NK cells.[4][5]

-

Direct Anti-tumor Effect via Inhibition of Intracellular Arginase 2: Some cancer cells exhibit a dependency on ARG2 for their growth and survival. This compound can penetrate the cell membrane and inhibit intracellular ARG2, thereby directly impeding the proliferation of these cancer cells.[5]

The dual inhibition of both arginase isoforms by this compound represents a potentially more effective therapeutic strategy compared to selective ARG1 inhibitors, as it addresses both the immune evasion and the metabolic dependencies of the tumor.[6]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | IC50 (nM) | Reference |

| ARG1 | Human | Recombinant Enzyme | 20 | [7] |

| ARG2 | Human | Recombinant Enzyme | 39 | [7] |

| ARG1 | Mouse | Recombinant Enzyme | 39 | [7] |

| ARG1 | Rat | Recombinant Enzyme | 28 | [7] |

| Arginase | Mouse | BMDM Cells | 912.9 | [7] |

| ARG2 | Human | Transfected CHO-K1 Cells | 171.6 | [7] |

| ARG1 | Human | Primary Hepatocytes | 13,000 | [7] |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| B16F10 orthotopic xenograft | This compound | 50 mg/kg, p.o., twice daily | 46% | [7] |

| CT26 syngeneic | This compound + anti-PD-L1 + Epacadostat | 50 mg/kg, p.o., twice daily (this compound) | 81% | |

| Renca syngeneic | This compound | 75 mg/kg, p.o., twice daily | 31% | [5] |

| K562 xenograft | This compound | 50 mg/kg, p.o., twice daily | 49% | [5] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Reference |

| Mouse | 13 | [7] |

| Rat | 30 | [7] |

| Dog | 61 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Arginase Inhibition Assay (Recombinant Enzyme)

-

Enzyme Preparation: Recombinant human, mouse, or rat ARG1 and ARG2 are expressed in E. coli and purified.

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 25 mM KCl, 1 mM MnCl2, and 0.1% BSA.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer for 10 minutes at 37°C to ensure manganese ion binding and activation.

-

Inhibition Reaction: Add the serially diluted this compound or vehicle control to the activated enzyme and incubate for 15 minutes at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-arginine (final concentration typically at the Km value for each enzyme).

-

Reaction Incubation: Incubate the reaction mixture for 20 minutes at 37°C.

-

Reaction Termination and Urea Detection: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water). Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone) and heat at 100°C for 45 minutes.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the concentration of urea produced. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Arginase Inhibition Assay (Bone Marrow-Derived Macrophages)

-

Cell Culture: Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF. Polarize the macrophages towards an M2 phenotype using IL-4 and IL-13.

-

Cell Treatment: Seed the M2-polarized macrophages in 96-well plates and treat with increasing concentrations of this compound for 24 hours.

-

Cell Lysis: Lyse the cells using a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Arginase Activity Measurement: Determine the arginase activity in the cell lysates using a colorimetric assay that measures the amount of urea produced from L-arginine, similar to the recombinant enzyme assay.

-

Data Analysis: Normalize the arginase activity to the total protein concentration in each well. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Syngeneic Tumor Model (CT26 Colorectal Carcinoma)

-

Animal Model: Use female BALB/c mice, typically 6-8 weeks old.

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of CT26 colon carcinoma cells (e.g., 1 x 10^6 cells in PBS) into the right flank of each mouse.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily). The vehicle control group receives the same volume of the formulation vehicle.

-

Tumor Growth Monitoring: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or flow cytometry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the statistical significance of the differences in tumor volume between the groups.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits ARG1 in the TME and intracellular ARG2 in tumor cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a syngeneic mouse model to evaluate this compound efficacy.

Logical Relationship of this compound Dual Inhibition

Caption: this compound's dual inhibition leads to enhanced antitumor efficacy.

References

- 1. molecure.com [molecure.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]

- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molecure.com [molecure.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

OATD-02: A Technical Overview of a First-in-Class Dual Arginase 1 and 2 Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to OATD-02, a novel, orally bioavailable small-molecule inhibitor targeting both arginase 1 (ARG1) and arginase 2 (ARG2). This compound is a promising therapeutic candidate currently in clinical development for the treatment of various cancers. Its unique dual-inhibitor action aims to counteract the immunosuppressive tumor microenvironment (TME) and restore anti-tumor immune responses.

Core Mechanism of Action

Arginases are enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[1] In the TME, overexpression of ARG1 and ARG2 by myeloid-derived suppressor cells (MDSCs) and tumor cells leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function.[2] This L-arginine deprivation suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[3]

This compound acts as a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[4] By blocking the enzymatic activity of both isoforms, this compound restores L-arginine levels within the TME.[2] This, in turn, is expected to enhance the function of tumor-infiltrating immune cells, leading to an effective anti-cancer immune response.[3] The ability of this compound to inhibit intracellular ARG2 is a key differentiator from some first-generation arginase inhibitors.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound Against Recombinant Arginases

| Target Enzyme | IC50 (nM) |

| Human Arginase 1 (hARG1) | 17 ± 2[7] |

| 20[1][4] | |

| Human Arginase 2 (hARG2) | 34 ± 5[7] |

| 39[1][4] | |

| Mouse Arginase 1 (mARG1) | 39[1][4] |

| Rat Arginase 1 (rARG1) | 28[1][4] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in biochemical assays.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line/System | Target | IC50 (nM) |

| Murine M2-polarized Bone Marrow-Derived Macrophages (BMDMs) | Mouse Arginase | 912.9[1][4] |

| Transfected CHO-K1 cells | Human Arginase 2 (hARG2) | 171.6[1][4] |

| Human Primary Hepatocytes | Human Arginase 1 (hARG1) | 13,000[4] |

These values demonstrate the ability of this compound to inhibit arginase activity within a cellular context.

Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Dosing | Outcome |

| B16F10 Melanoma | 50 mg/kg, twice daily (oral) | 46% Tumor Growth Inhibition (TGI)[1][4][8] |

| CT26 Colorectal Carcinoma | Not specified | Statistically significant antitumor efficacy[6][9] |

| Renca Kidney Carcinoma | Not specified | Immunomodulatory effect (Treg inhibition)[6][9] |

| K562 Leukemia (Xenograft) | Not specified | Effective inhibition of proliferation[5][6] |

These studies highlight the anti-tumor activity of this compound as a monotherapy in various cancer models.

Table 4: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Predicted Human Half-life |

| Mouse | 13[1][4] | ~33 hours[3] |

| Rat | 30[1][4] | |

| Dog | 61[1][4] |

This compound demonstrates moderate oral bioavailability across different species, with a predicted long half-life in humans.[1][3][4]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below to facilitate reproducibility and further investigation.

Recombinant Arginase Inhibition Assay

This assay determines the direct inhibitory activity of this compound on purified arginase enzymes.

-

Enzyme Preparation: Recombinant human, mouse, or rat ARG1 and ARG2 are expressed in an E. coli system and purified using fast protein liquid chromatography (FPLC).[8]

-

Reaction Mixture: The enzymatic reaction is conducted in a buffer solution (e.g., 100 mmol/L sodium phosphate buffer, 130 mmol/L NaCl, pH 7.4) containing 1 mg/mL BSA, 200 µmol/L MnCl2 (as an enzyme cofactor), and the respective L-arginine hydrochloride substrate (10 mmol/L for ARG1, 20 mmol/L for ARG2).[8]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for 1 hour.[8]

-

Urea Detection: The amount of urea produced, which is indicative of arginase activity, is determined colorimetrically.[8]

-

IC50 Calculation: The concentration of this compound that results in 50% inhibition of arginase activity (IC50) is calculated from the dose-response curve.

Cellular Arginase Inhibition Assay

This assay assesses the ability of this compound to penetrate cells and inhibit intracellular arginase.

-

Cell Culture: Murine bone marrow cells are differentiated into M2-polarized macrophages, or CHO-K1 cells are transfected to express human ARG2. Human primary hepatocytes can also be used.[4][7]

-

Compound Treatment: The cultured cells are treated with varying concentrations of this compound.

-

Cell Lysis: After a specified incubation period, the cells are lysed to release intracellular components, including arginase.

-

Arginase Activity Measurement: The arginase activity in the cell lysates is measured using a colorimetric assay similar to the recombinant enzyme assay.

-

IC50 Determination: The IC50 value is calculated based on the inhibition of arginase activity at different concentrations of this compound.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-cancer efficacy of this compound in animal models.

-

Animal Models: Syngeneic mouse models (e.g., CT26 colorectal carcinoma, Renca kidney carcinoma, B16F10 melanoma) or xenograft models (e.g., K562 leukemia) are used.[6]

-

Tumor Implantation: Cancer cells are implanted into the mice to establish tumors.

-

Drug Administration: Once tumors reach a palpable size, this compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg twice daily).[8]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the this compound-treated group to a vehicle-treated control group.[8]

-

Pharmacodynamic Analysis: At the end of the study, plasma and tumor tissue can be collected to measure L-arginine levels and this compound concentrations.[8]

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and experimental workflows.

Caption: Mechanism of action of this compound in the tumor microenvironment.

Caption: Workflow for the recombinant arginase inhibition assay.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. molecure.com [molecure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

OATD-02: A Technical Whitepaper on a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

OATD-02 is a first-in-class, orally bioavailable, small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Developed by Molecure S.A., this compound is engineered to counteract the immunosuppressive tumor microenvironment (TME) by targeting both intracellular and extracellular arginase activity.[3][4] Arginase-mediated depletion of L-arginine in the TME impairs the function of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells.[5] By inhibiting both ARG1 and ARG2 isoforms, this compound aims to restore L-arginine levels, thereby enhancing immune cell-mediated tumor destruction and inhibiting tumor cell proliferation.[3][6] Preclinical data have demonstrated potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant anti-tumor efficacy in various models, both as a monotherapy and in combination with other immunotherapies.[4][7] this compound has entered Phase I clinical trials for patients with advanced solid tumors.[8] This document provides a comprehensive technical overview of the preclinical data and development of this compound.

Introduction: The Rationale for Dual Arginase Inhibition

Arginase 1 (ARG1) and Arginase 2 (ARG2) are enzymes that catalyze the hydrolysis of L-arginine to ornithine and urea.[3] In the context of cancer, their overexpression is a significant mechanism of immune evasion.[5]

-

ARG1 , a cytosolic enzyme primarily found in the liver and myeloid cells, plays a key role in the urea cycle. Within the TME, ARG1 is highly expressed by myeloid-derived suppressor cells (MDSCs), leading to the depletion of extracellular L-arginine.[3]

-

ARG2 , a mitochondrial enzyme, is expressed in various tissues and is often upregulated in tumor cells.[9] Its activity contributes to tumor cell proliferation by providing ornithine for the synthesis of polyamines, which are essential for cell growth.[3][6]

L-arginine is critical for the proliferation and effector functions of T cells and NK cells.[5] Its depletion in the TME leads to T-cell receptor (TCR) downregulation and cell cycle arrest, effectively shutting down the anti-tumor immune response.[4] While first-generation arginase inhibitors primarily targeted extracellular ARG1, this compound was designed with the ability to penetrate cell membranes and inhibit both cytosolic ARG1 and mitochondrial ARG2.[3][4] This dual-action approach is intended to comprehensively restore L-arginine levels and simultaneously block a key metabolic pathway for tumor growth.[6]

Mechanism of Action

This compound is a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[10] Its ability to target intracellular arginases distinguishes it from many other inhibitors in development.[3] The proposed mechanism involves the restoration of L-arginine concentrations within the TME, which in turn reverses the metabolic suppression of immune cells.

The signaling pathway affected by this compound can be visualized as follows:

Caption: this compound inhibits ARG1/ARG2, restoring L-arginine for immune function.

Preclinical Data

The preclinical development of this compound has demonstrated its potency, selectivity, and efficacy in a variety of models.

In Vitro Potency & Cellular Activity

This compound shows potent inhibition of both human arginase isoforms. Unlike reference inhibitors with a preference for ARG1, this compound maintains strong activity against ARG2.[4]

| Target | Assay Type | IC50 (nM) | Reference |

| Human ARG1 (hARG1) | Recombinant Enzyme | 17 ± 2 | [4] |

| Human ARG2 (hARG2) | Recombinant Enzyme | 34 ± 5 | [4] |

| Human ARG1 (hARG1) | Recombinant Enzyme | 20 | [10][11] |

| Human ARG2 (hARG2) | Recombinant Enzyme | 39 | [10] |

| Murine ARG1 (mARG1) | Recombinant Enzyme | 39 | [10] |

| Rat ARG1 (rARG1) | Recombinant Enzyme | 28 | [10] |

| Murine ARG (intracellular) | M2-Polarized BMDMs | 912.9 | [10] |

| Human ARG2 (intracellular) | Transfected CHO-K1 cells | 171.6 | [10] |

| Human ARG1 (intracellular) | Primary Human Hepatocytes | 13,000 (13 µM) | [10] |

BMDM: Bone Marrow-Derived Macrophages

Pharmacokinetics (PK)

Pharmacokinetic studies in multiple species have shown that this compound has moderate oral bioavailability, a high volume of distribution, and low clearance, properties which are favorable for maintaining adequate drug concentrations in target tissues.[3][7]

| Species | Dose (Oral) | Oral Bioavailability (%) | Reference |

| Mouse | 10 mg/kg | 13 | [10][11] |

| Rat | 10 mg/kg | 30 | [10][11] |

| Dog | 10 mg/kg | 61 | [10][11] |

Prediction of human pharmacokinetics suggests a moderate oral bioavailability of 35% and a half-life of approximately 33 hours.[5]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various syngeneic and xenograft mouse models.[9]

| Tumor Model | Dosing | Metric | Result | Reference |

| CT26 (Colorectal) | 100 mg/kg p.o. BID | Tumor Growth Inhibition | Significant inhibition vs. ARG1-selective inhibitor | [12] |

| B16F10 (Melanoma) | 10 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 43% | [11] |

| K562 (Leukemia, ARG2-dependent) | 50 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 47% | [11] |

The anti-tumor effect is associated with an increase in L-arginine levels, reprogramming of the tumor metabolic landscape, and enhanced T-cell infiltration and activation.[5][6]

Experimental Protocols and Workflows

General Experimental Workflow

The preclinical evaluation of this compound followed a standard drug discovery pipeline, from initial hit identification to in vivo validation and IND-enabling studies.

Caption: The development path of this compound from discovery to Phase I clinical trials.

Key Methodologies

-

Recombinant Enzyme Inhibition Assay:

-

Recombinant human ARG1 or ARG2 were produced in an E. coli expression system and purified via fast protein liquid chromatography.[3]

-

The assay measures the enzymatic conversion of L-arginine to urea.

-

This compound was serially diluted and incubated with the recombinant enzyme.

-

The reaction was initiated by the addition of L-arginine.

-

The amount of urea produced was quantified (e.g., colorimetrically) to determine the rate of inhibition and calculate the IC50 value.

-

-

Cellular Arginase Activity Assay:

-

Murine bone marrow-derived macrophages (BMDMs) were used to model intracellular ARG1 activity in myeloid suppressor cells. Human primary hepatocytes were also used.[4][9]

-

CHO-K1 cells transfected to overexpress human ARG2 were used to assess intracellular ARG2 inhibition.[10]

-

Cells were cultured and treated with varying concentrations of this compound.

-

Cells were lysed, and the arginase activity in the lysate was measured by quantifying urea production from a known amount of L-arginine substrate.

-

IC50 values were calculated based on the dose-response curve.

-

-

In Vivo Tumor Models:

-

Syngeneic mouse models (e.g., CT26 colorectal carcinoma in BALB/c mice) were used to evaluate the immunomodulatory effects of this compound.[9]

-

Tumor cells were implanted subcutaneously or orthotopically.

-

Once tumors were established, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).[11]

-

Tumor volume was measured regularly to determine tumor growth inhibition (TGI).

-

At the end of the study, tumors and draining lymph nodes were often harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).[6]

-

Clinical Development

Molecure S.A. received regulatory approval to begin the first-in-human clinical trial for this compound in late 2022.[1][2] The Phase I study is an open-label, multi-center, dose-escalation trial designed to evaluate the safety, tolerability, and preliminary anti-neoplastic activity of this compound in patients with advanced and/or metastatic solid tumors.[5][8] The trial is enrolling patients with specific cancers, including colorectal, ovarian, pancreatic, or renal cell carcinoma.[8][13] Initial clinical data is anticipated in late 2023.[8]

Conclusion

This compound is a promising, first-in-class dual ARG1/ARG2 inhibitor with a unique pharmacological profile that allows it to target both extracellular and intracellular arginase activity.[3] Its ability to penetrate cells and inhibit mitochondrial ARG2, in addition to cytosolic ARG1, represents a significant advancement over previous arginase inhibitors.[4][9] Preclinical data strongly support its mechanism of action, demonstrating potent in vitro activity, favorable pharmacokinetics, and significant anti-tumor efficacy in vivo.[7] By reversing arginase-driven immune suppression and inhibiting tumor metabolism, this compound holds the potential to become a valuable component of cancer immunotherapy, particularly in combination with other agents like checkpoint inhibitors.[4][12] The ongoing Phase I clinical trial will be critical in establishing its safety and efficacy in patients.

References

- 1. molecure.com [molecure.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molecure.com [molecure.com]

- 6. researchgate.net [researchgate.net]

- 7. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 12. mdpi.com [mdpi.com]

- 13. molecure.com [molecure.com]

OATD-02: A Technical Overview of a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OATD-02 is an orally bioavailable, potent, and selective small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Developed by Molecure S.A. (formerly OncoArendi Therapeutics), this first-in-class dual inhibitor is designed to counteract the immunosuppressive tumor microenvironment by restoring L-arginine levels, which are crucial for the proper functioning of anti-tumor immune cells.[4][5] Preclinical studies have demonstrated its ability to inhibit tumor growth both as a monotherapy and in combination with other immunotherapies.[4][6][7] this compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][3][8]

Introduction: The Role of Arginase in Cancer Immunity

Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[4] In the context of cancer, tumor cells and associated myeloid cells often overexpress arginases, leading to the depletion of L-arginine in the tumor microenvironment. This L-arginine deprivation impairs the function and proliferation of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response.[5][9] Specifically, L-arginine deficiency can downregulate the expression of the CD3ζ chain, a critical signaling component of the T-cell receptor.[5]

ARG1 is primarily a cytosolic enzyme, while ARG2 is located in the mitochondria. Both isoforms contribute to the immunosuppressive environment. Therefore, dual inhibition of both ARG1 and ARG2 presents a compelling therapeutic strategy to restore anti-tumor immunity.

Mechanism of Action of this compound

This compound is a competitive, reversible, and noncovalent inhibitor of both ARG1 and ARG2.[10] By blocking the activity of these enzymes, this compound increases the bioavailability of L-arginine within the tumor microenvironment.[9] This restoration of L-arginine levels is expected to enhance the function of immune effector cells, such as T cells and NK cells, leading to a more robust anti-tumor immune response.[5][9] A key feature of this compound is its ability to inhibit both extracellular and intracellular arginases, which distinguishes it from some first-generation arginase inhibitors.[5][11]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Pharmacological Properties

This compound has demonstrated potent inhibitory activity against both human and murine arginase isoforms.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | IC50 (nM) |

| ARG1 | Human | Recombinant Enzyme | 17 ± 2[5] |

| ARG2 | Human | Recombinant Enzyme | 34 ± 5[5] |

| ARG1 | Human | Recombinant Enzyme | 20[10] |

| ARG2 | Human | Recombinant Enzyme | 39[10] |

| ARG1 | Murine | Recombinant Enzyme | 39[10] |

| ARG1 | Rat | Recombinant Enzyme | 28[10] |

| ARG (unspecified) | Murine | BMDM Cells | 912.9[10] |

| ARG2 | Human | Transfected CHO-K1 Cells | 171.6[10] |

| ARG1 | Human | Primary Hepatocytes | 13,000[10] |

BMDM: Bone Marrow-Derived Macrophages

Table 2: Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | Half-life (h) |

| Mouse | 10 | Oral | 13[10] | Long |

| Rat | 10 | Oral | 30[10] | ~33 (predicted for human)[9] |

| Dog | 10 | Oral | 61[10] | Long |

This compound exhibits a long drug-target residence time, a moderate to high volume of distribution, and low clearance, properties that are favorable for a therapeutic agent.[4][12]

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical syngeneic mouse models.

In Vivo Studies

This compound has shown anti-tumor effects as a monotherapy in multiple tumor models.[4] It has also demonstrated superior efficacy when used in combination with other immunomodulators, such as PD-L1 checkpoint inhibitors.[6][7]

-

CT26 Colorectal Carcinoma Model: this compound monotherapy significantly inhibited tumor growth.[7]

-

Renca Kidney Carcinoma Model: this compound showed an immunomodulatory effect, reflected by the inhibition of regulatory T cells (Tregs).[7]

-

K562 Leukemia Xenograft Model: this compound effectively inhibited the proliferation of these ARG2-dependent human leukemic cells.[5][7]

-

B16F10 Melanoma Model: this compound inhibited tumor growth.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound.

In Vitro Arginase Inhibition Assay

The inhibitory activity of this compound was determined using recombinant ARG1 and ARG2.[4][5] The enzymes were produced in an E. coli expression system and purified.[4] The assay measures the hydrolysis of L-arginine to ornithine and urea in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Arginase Activity Assays

To assess the intracellular activity of this compound, cellular assays were performed using primary murine hepatocytes and macrophages, as well as transfected CHO-K1 cells.[5][10] These cells express ARG1 or ARG2, and the assay measures the inhibition of arginase activity within the cellular context.

In Vivo Syngeneic Tumor Models

The anti-tumor efficacy of this compound was evaluated in syngeneic mouse models, such as CT26 (colorectal) and Renca (kidney) carcinomas.[5][7] In these models, mice are inoculated with tumor cells. Once tumors are established, the mice are treated with this compound, a vehicle control, or a combination therapy. Tumor growth is monitored over time to assess the efficacy of the treatment.

Clinical Development

Following promising preclinical results, this compound has entered clinical development.

-

Phase I Clinical Trial: A first-in-human, open-label, multicenter, dose-escalation study was initiated to evaluate the safety, tolerability, and anti-neoplastic activity of this compound.[8][9] The trial is enrolling patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[3][8][9] The first patient was dosed in March 2023.[8]

Conclusion

This compound is a promising, first-in-class, dual ARG1/ARG2 inhibitor with a well-defined mechanism of action and a favorable pharmacological profile. Its ability to target both arginase isoforms and its efficacy in preclinical cancer models, both as a monotherapy and in combination, highlight its potential as a novel cancer immunotherapy. The ongoing Phase I clinical trial will provide crucial data on its safety and efficacy in patients with advanced cancers.

References

- 1. molecure.com [molecure.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OncoArendi Therapeutics Announces Selection Of Its Second Clinical Development Candidate this compound For The Treatment Of Multiple Cancers [drugdiscoveryonline.com]

- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. molecure.com [molecure.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

OATD-02: A Technical Overview of Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

OATD-02 is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2) that has shown promise as a cancer immunotherapy agent.[1][2][3][4] Developed by Molecure SA, this small-molecule inhibitor is designed to counteract the immunosuppressive tumor microenvironment by targeting key enzymes involved in L-arginine metabolism.[2][3][5] This technical guide provides an in-depth look at the target engagement and binding kinetics of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (nM) | Species | Assay System |

| ARG1 | 20 | Human | Recombinant Enzyme |

| ARG2 | 14 | Human | Recombinant Enzyme |

| ARG1 | 39 | Mouse | Recombinant Enzyme |

| ARG1 | 28 | Rat | Recombinant Enzyme |

| ARG2 | 912.9 | Mouse | Bone Marrow-Derived Macrophages (BMDM) |

| ARG2 | 171.6 | Human | Transfected CHO-K1 cells |

| ARG1 | 13,000 | Human | Primary Hepatocytes |

Data sourced from multiple reports highlighting this compound's potent enzymatic inhibition and cellular activity.[1][6]

Table 2: Binding Kinetics and Affinity of this compound for Human ARG1

| Parameter | Value | Unit |

| Association Rate (ka) | 8.1 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 8.7 x 10⁻⁵ | s⁻¹ |

| Dissociation Constant (KD) | 10.8 | nM |

| Target Residence Time (τ) | 133 | min |

| Half-life (t₁/₂) | 133 | min |

These parameters, determined by Surface Plasmon Resonance (SPR), demonstrate a high-affinity interaction with a slow dissociation rate, contributing to a prolonged duration of action.[1][5]

Experimental Protocols

The following outlines the likely methodologies used to generate the presented data.

1. Recombinant Arginase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ARG1 and ARG2 enzymes.

-

Methodology:

-

Recombinant human, mouse, or rat ARG1 and ARG2 enzymes are expressed and purified.

-

A colorimetric assay is used to measure the enzymatic activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The rate of urea production is quantified.

-

The enzymes are incubated with varying concentrations of this compound.

-

The substrate, L-arginine, is added to initiate the reaction.

-

The reaction is stopped, and the amount of urea produced is measured, typically using a reagent such as α-isonitrosopropiophenone.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Cellular Arginase Inhibition Assay:

-

Objective: To assess the ability of this compound to inhibit intracellular arginase activity.

-

Methodology:

-

Relevant cell lines, such as M2-polarized murine bone marrow-derived macrophages (for ARG2), transfected CHO-K1 cells expressing human ARG2, or human primary hepatocytes (for ARG1), are cultured.[1][6]

-

The cells are treated with a range of concentrations of this compound.

-

Cells are lysed to release intracellular enzymes.

-

The arginase activity in the cell lysates is measured using the colorimetric assay described above.

-

IC50 values are determined by analyzing the dose-dependent inhibition of intracellular arginase activity.

-

3. Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the binding of this compound to its target.

-

Methodology:

-

Human ARG1 is immobilized on the surface of an SPR sensor chip.

-

A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for the association of the inhibitor with the immobilized enzyme. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time as a response in resonance units (RU).

-

After the association phase, a buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the this compound/ARG1 complex.

-

The resulting sensorgrams (plots of RU versus time) are fitted to a 1:1 binding model to calculate the kinetic parameters (ka and kd).[7]

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. The target residence time is calculated as 1/kd.

-

Visualizations

Caption: Workflow for determining binding kinetics using SPR.

References

- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 2. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

OATD-02: A Technical Guide to its Intracellular Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-02 is a first-in-class, orally bioavailable, small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Developed by Molecure S.A., this potent and selective dual inhibitor has demonstrated significant anti-cancer activity in preclinical studies by targeting both tumor immunity and metabolism.[2][3] A key feature of this compound is its excellent activity against intracellular ARG2, which distinguishes it from other arginase inhibitors and makes it a promising candidate for cancer immunotherapy.[4][5] This technical guide provides an in-depth overview of the intracellular activity of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound is a competitive, reversible, and noncovalent inhibitor of ARG1 and ARG2.[6] Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[7] In the tumor microenvironment (TME), the overexpression of arginases by myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages leads to the depletion of L-arginine.[8][9] This L-arginine deprivation impairs the proliferation and function of T cells, thereby suppressing the anti-tumor immune response.[8]

By inhibiting both ARG1 and ARG2, this compound restores L-arginine levels in the TME.[8] This reversal of L-arginine depletion leads to the activation of Natural Killer (NK) cells and effector T-cells, modulating the immunosuppressive TME to favor an anti-tumor response.[10] Furthermore, this compound can directly inhibit the proliferation of cancer cells that are dependent on ARG2 for growth.[4][5]

Quantitative Data

The following tables summarize the key quantitative data on the activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| ARG1 | Human | 20 nM | [1][6] |

| ARG2 | Human | 14 nM, 39 nM | [1][6] |

| ARG1 | Murine | 39 nM | [6] |

| ARG1 | Rat | 28 nM | [6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Type | Target | IC50 | Reference |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | Murine ARG | 912.9 nM | [6] |

| Transfected CHO-K1 cells | Human ARG2 | 171.6 nM | [6] |

| Human Primary Hepatocytes | Human ARG1 | 13 µM | [6] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| B16F10 orthotopic xenograft (melanoma) | 10 mg/kg, p.o. b.i.d. | 46% | [6] |

| B16F10 xenograft (melanoma) | 10 mg/kg p.o. b.i.d. x 16 days | 43% | [1] |

| K562 xenograft (leukemia) | 50 mg/kg p.o. b.i.d. x 19 days | 47% | [1] |

| CT26 syngeneic (colorectal carcinoma) | 100 mg/kg, PO, BID | Superior to reference inhibitor | [4] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability | Reference |

| Mouse | 13% | [1][6] |

| Rat | 30% | [1][6] |

| Dog | 61% | [1][6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

Caption: this compound inhibits ARG1 and ARG2, restoring L-arginine levels and promoting T-cell activation.

General Experimental Workflow for this compound Evaluation

Caption: A stepwise workflow for the preclinical and clinical evaluation of this compound.

Experimental Protocols

In Vitro Enzymatic Assays

Objective: To determine the inhibitory activity of this compound on recombinant arginase enzymes.

Methodology:

-

Enzymes: Recombinant human ARG1 and ARG2, as well as murine and rat ARG1, are used.[5][6]

-

Assay Principle: The assay measures the amount of urea produced from the hydrolysis of L-arginine by the arginase enzyme.

-

Procedure:

-

The enzymes are pre-incubated with varying concentrations of this compound.

-

L-arginine is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of urea produced is quantified using a colorimetric method.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Arginase Activity Assays

Objective: To evaluate the ability of this compound to inhibit intracellular arginase activity.

Methodology:

-

Cell Lines:

-

Procedure:

-

Cells are cultured and treated with various concentrations of this compound.

-

Cell lysates are prepared, and the arginase activity is measured as described in the enzymatic assay protocol.

-

-

Data Analysis: IC50 values are determined to assess the cellular potency of this compound.

In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Animal Models:

-

Syngeneic models: Immunocompetent mice (e.g., BALB/c) are inoculated with murine tumor cell lines such as CT26 (colorectal carcinoma) or Renca (kidney carcinoma).[4][5][11] These models are used to evaluate the immunomodulatory effects of this compound.

-

Xenograft models: Immunocompromised mice are implanted with human tumor cell lines, such as K562 (leukemia), which has high ARG2 expression.[4][5][9] This model helps to determine the direct anti-tumor effects of this compound independent of an adaptive immune response.

-

-

Treatment: this compound is administered orally (p.o.) at specified doses and schedules (e.g., twice daily, b.i.d.).[1][4][6]

-

Endpoints:

-

Tumor growth is monitored regularly by measuring tumor volume.

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

Pharmacodynamic markers, such as L-arginine levels in plasma and tumors, can also be assessed.[10]

-

Clinical Development

This compound entered Phase I clinical trials in 2022 to evaluate its safety, tolerability, and anti-neoplastic activity in patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[2][3][4][10][12] The study utilizes a Bayesian Optimal Interval (BOIN) design for dose escalation.[10]

Conclusion

This compound is a promising dual arginase inhibitor with a unique ability to effectively target intracellular ARG2. Its mechanism of action, which involves the restoration of L-arginine levels in the tumor microenvironment, leads to enhanced anti-tumor immunity.[9] Preclinical data have consistently demonstrated its potent in vitro and in vivo activity, supporting its ongoing clinical development as a novel cancer immunotherapy.[13] The comprehensive data presented in this guide underscore the significant potential of this compound for the treatment of various cancers.

References

- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molecure.com [molecure.com]

- 11. researchgate.net [researchgate.net]

- 12. molecure.com [molecure.com]

- 13. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

OATD-02: A Technical Guide to a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-02 is an orally bioavailable, first-in-class small molecule that acts as a potent dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Developed by Molecure S.A., this compound is under investigation as a novel cancer immunotherapy agent.[1] By targeting both isoforms of arginase, this compound aims to counteract a key mechanism of immune suppression within the tumor microenvironment (TME), thereby enhancing the body's natural anti-tumor immune response.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth as a monotherapy and in combination with other immunotherapies.[5] A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[1]

Core Mechanism of Action: Reversing Arginine Depletion

Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[5] In the context of cancer, ARG1 and ARG2 are often overexpressed by myeloid-derived suppressor cells (MDSCs) and tumor cells, leading to the depletion of L-arginine in the TME.[3][4] This scarcity of L-arginine impairs the function and proliferation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[4][6] this compound's primary mechanism is the competitive inhibition of both ARG1 and ARG2, which restores L-arginine levels. This restoration reinvigorates T-cell and NK-cell activity, leading to an enhanced anti-tumor immune response.[3] The dual inhibition of both intracellular (ARG2) and extracellular (ARG1) arginases distinguishes this compound from other arginase inhibitors.[5][7]

Quantitative Data Summary

In Vitro Potency

| Target | IC50 (nM) | Assay System |

| Human ARG1 | 17 ± 2 | Recombinant Enzyme Assay |

| Human ARG2 | 34 ± 5 | Recombinant Enzyme Assay |

| Human ARG1 | 20 | Recombinant Enzyme Assay |

| Human ARG2 | 14 | Recombinant Enzyme Assay |

Data sourced from multiple preclinical studies.[6][7]

Pharmacokinetic Properties

| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Volume of Distribution | Clearance |

| Mouse | ~13% | Long | High | Low |

| Rat | ~30% | Long | High | Low |

| Dog | ~61% | Long | High | Low |

| Human (predicted) | 35% | ~33 | Moderate | - |

Pharmacokinetic parameters were determined following oral administration of 10 mg/kg this compound.[6]

Preclinical Efficacy: In Vivo Tumor Models

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) |

| B16F10 Melanoma | 10 mg/kg, p.o., b.i.d. x 16 days | 43% |

| K562 Leukemia | 50 mg/kg, p.o., b.i.d. x 19 days | 47% |

| CT26 Colorectal Carcinoma | Not specified | Statistically significant |

| Renca Renal Carcinoma | Not specified | Immunomodulatory effect (Treg inhibition) |

TGI data is presented for monotherapy studies.[6][8]

Key Experimental Protocols

Recombinant Arginase Inhibition Assay

This assay quantifies the inhibitory activity of this compound on purified arginase enzymes.

-

Enzyme Preparation: Recombinant human ARG1 and ARG2 are produced in an E. coli expression system and purified.[5]

-

Reaction Mixture: The enzymatic reaction is conducted at 37°C for 1 hour in a buffer containing sodium phosphate, NaCl, BSA, and MnCl2 (as a cofactor).[7]

-

Substrate and Inhibitor: L-arginine is added as the substrate, along with serial dilutions of this compound.[7]

-

Urea Detection: The reaction is stopped, and the amount of urea produced is determined colorimetrically. A developing reagent containing o-phthaldialdehyde (OPA) and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) is added, and the absorbance is measured at 515 nm.[7]

-

IC50 Calculation: Normalized absorbance values are fitted to a four-parameter equation to determine the IC50 value.[7]

Cellular Arginase Inhibition Assay

This assay measures the ability of this compound to inhibit intracellular arginase activity.

-

Cell Culture: Murine M2-polarized bone marrow-derived macrophages (BMDMs) are used as a surrogate for immunosuppressive myeloid cells in the TME.[6]

-

Cell Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.[5]

-

Arginase Activity Induction: L-arginine and MnCl2 are added to the cells and incubated for 24 hours at 37°C.[5]

-

Urea Measurement: The supernatant is collected, and the urea concentration is measured using a colorimetric assay as described above.[5]

-

IC50 Determination: IC50 values are calculated from the dose-response curve.[5]

In Vivo Tumor Models

Syngeneic and xenograft mouse models are utilized to evaluate the anti-tumor efficacy of this compound.[7][9][10]

-

Tumor Implantation: Cancer cell lines (e.g., CT26 colorectal carcinoma, Renca renal carcinoma, K562 leukemia, B16F10 melanoma) are implanted into immunocompetent (syngeneic) or immunodeficient (xenograft) mice.[6][7][8]

-

Treatment Administration: Once tumors are established, mice are treated with this compound, typically administered orally (p.o.) twice daily (b.i.d.).[6]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[11]

-

Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the vehicle control group.[6]

-

Pharmacodynamic Analysis: Plasma and tumor tissue can be collected to measure L-arginine levels and this compound concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11]

Visualizing the Science of this compound

This compound Mechanism of Action in the Tumor Microenvironment

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. molecure.com [molecure.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

OATD-02: A Preclinical Technical Guide on a First-in-Class Dual Arginase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OATD-02 is an orally bioavailable, small-molecule, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor-induced immunosuppression. By depleting L-arginine, a crucial amino acid for T-cell function, arginases create a tumor microenvironment (TME) that is hostile to an effective anti-tumor immune response. This compound has demonstrated potent and balanced inhibition of both ARG1 and ARG2, leading to the restoration of L-arginine levels and subsequent activation of anti-tumor immunity. Preclinical studies have shown its efficacy as a monotherapy and in combination with other immunotherapies in various cancer models. This document provides a comprehensive overview of the preclinical data and experimental methodologies used to evaluate this compound.

Mechanism of Action: Dual Inhibition of Arginase 1 and 2

Arginases are key metabolic enzymes that hydrolyze L-arginine to ornithine and urea.[1] In the TME, ARG1, expressed by myeloid-derived suppressor cells (MDSCs), and ARG2, found within tumor cells, contribute to L-arginine depletion.[2][3] This depletion impairs T-cell receptor (TCR) signaling and reduces the production of interferon-gamma (IFNγ), thereby suppressing the anti-tumor immune response.[1]

This compound acts as a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[4] Its dual-targeting mechanism addresses both extracellular and intracellular arginase activity, which is a significant advantage over inhibitors with predominant activity against only ARG1.[2][5] By inhibiting both isoforms, this compound restores L-arginine levels in the TME, which in turn enhances the proliferation and effector function of T-cells and Natural Killer (NK) cells.[6]

Below is a diagram illustrating the signaling pathway affected by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molecure.com [molecure.com]

OATD-02: A Technical Overview of a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core science and intellectual property surrounding OATD-02, a novel, orally bioavailable, first-in-class dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). Developed by Molecure S.A., this compound is currently in Phase I clinical trials for the treatment of advanced and/or metastatic solid tumors.[1][2][3][4] This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound, presenting a comprehensive resource for professionals in the field of oncology and drug development.

Core Intellectual Property

The primary patent associated with this compound is WO2017191130A4 .[5] Further intellectual property related to the development of this compound can be found in patent US10391077B2 .[6] These patents cover the composition of matter, synthesis, and use of this compound and related compounds as arginase inhibitors for the treatment of cancer.

Mechanism of Action: Reversing Tumor-Induced Immunosuppression

This compound is a potent and selective dual inhibitor of both ARG1 and ARG2, enzymes that play a critical role in tumor immunity and metabolism.[1][5] Arginases are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells.[7]

By inhibiting both extracellular and intracellular arginases, this compound restores L-arginine levels within the TME.[5][7] This leads to the activation of Natural Killer (NK) cells and effector T-cells, thereby reversing the immunosuppressive effects of the tumor and promoting an anti-cancer immune response.[7] The dual inhibition of both ARG1 and ARG2 is a key feature of this compound, distinguishing it from other arginase inhibitors in development.[8]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Reference |

| ARG1 | Human (hARG1) | 20 | [9][10] |

| ARG2 | Human (hARG2) | 39 | [9] |

| ARG1 | Mouse (mARG1) | 39 | [9] |

| ARG1 | Rat (rARG1) | 28 | [9] |

| ARG (intracellular) | Mouse (in BMDM cells) | 912.9 | [9] |

| hARG2 (intracellular) | Human (in transfected CHO-K1 cells) | 171.6 | [9] |

| hARG1 (intracellular) | Human (in primary hepatocytes) | 13,000 | [9] |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Reference |

| Mouse | 13 | [9][10] |

| Rat | 30 | [9][10] |

| Dog | 61 | [9][10] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |

| B16F10 orthotopic xenograft | 50 mg/kg, twice daily (oral) | 46 | [9] |

| K562 xenograft (ARG2-driven leukemia) | 50 mg/kg, twice daily (oral) | 47 | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Recombinant Arginase Inhibition Assays

The inhibitory activity of this compound against recombinant ARG1 and ARG2 was determined to assess its direct enzymatic inhibition.

Methodology:

-

Recombinant human, mouse, or rat ARG1 and ARG2 enzymes were produced.[5]

-

The enzymes were incubated with a range of this compound concentrations.

-

L-arginine was added as a substrate to initiate the enzymatic reaction.

-

The production of urea, a product of the arginase reaction, was measured using a colorimetric assay.

-

The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated.

Cell-Based Arginase Inhibition Assays

To determine the ability of this compound to inhibit intracellular arginases, cell-based assays were performed using primary hepatocytes and macrophages.[5][8]

Methodology:

-

Primary hepatocytes or M2-polarized macrophages were cultured.[5]

-

The cells were treated with various concentrations of this compound.

-

Following treatment, the cells were lysed to release intracellular components.

-

The arginase activity in the cell lysates was measured.

-

The cellular IC50 value was determined.

In Vivo Antitumor Activity Studies

The antitumor efficacy of this compound was evaluated in syngeneic and xenograft mouse models.[5][8]

Methodology:

-

Syngeneic colorectal (CT26) or renal (Renca) carcinoma cells, or human K562 leukemia cells, were implanted into mice.[5][8]

-

Once tumors were established, mice were treated with this compound via oral gavage or a vehicle control.

-

Tumor volume was measured regularly, and animal survival was monitored.

-

At the end of the study, tumors were excised, and the tumor microenvironment was analyzed, for instance, by flow cytometry to assess immune cell infiltration.[5]

-

Tumor growth inhibition (TGI) was calculated to quantify the antitumor effect of this compound.

Clinical Development and Future Directions

This compound entered a Phase I clinical trial in late 2022 to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[1][2][3] The first patient was dosed in March 2023, with initial clinical data anticipated by the end of 2023.[4]

The development of this compound represents a promising advancement in cancer immunotherapy. Its unique dual inhibitory mechanism and favorable preclinical profile suggest its potential as both a monotherapy and in combination with other immunotherapies to overcome resistance and improve patient outcomes.[8][11]

References

- 1. molecure.com [molecure.com]

- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 3. molecure.com [molecure.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. molecure.com [molecure.com]

- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]

- 11. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OATD-02 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of OATD-02, a potent dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). The following sections include summaries of its inhibitory activity, protocols for key biochemical and cell-based assays, and diagrams illustrating its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on cancer immunotherapy and metabolic pathway modulation.

Introduction

This compound is a small-molecule, orally active, and reversible inhibitor of both ARG1 and ARG2.[1] Arginases are enzymes that play a crucial role in the tumor microenvironment by depleting L-arginine, an amino acid essential for the proliferation and function of T-cells and NK cells.[2][3] By inhibiting arginases, this compound restores L-arginine levels, thereby reversing the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs) and promoting an anti-tumor immune response.[2] this compound has demonstrated potent inhibition of both extracellular and intracellular arginase activity, distinguishing it from other arginase inhibitors that may have limited cell permeability.[4][5]

Mechanism of Action

This compound's primary mechanism of action is the competitive, non-covalent inhibition of ARG1 and ARG2.[1] In the tumor microenvironment, high arginase activity leads to the depletion of L-arginine and the production of urea and L-ornithine. The lack of L-arginine impairs T-cell receptor (TCR) signaling by downregulating the CD3ζ chain, a critical component of the TCR complex, and also affects NK cell proliferation.[4] By blocking arginase activity, this compound increases the bioavailability of L-arginine, which in turn enhances T-cell and NK cell-mediated anti-tumor immunity.[2]

Caption: Mechanism of action of this compound in the tumor microenvironment.

Data Presentation

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Reference Compound (Numidargistat) IC50 (nM) |

| Human ARG1 (hARG1) | 17 ± 2 | 69 ± 2 |

| Human ARG2 (hARG2) | 34 ± 5 | 335 ± 32 |

| Mouse ARG1 (mARG1) | 39 | Not Reported |

| Rat ARG1 (rARG1) | 28 | Not Reported |

Data compiled from multiple sources.[1][4]

Table 2: Cell-Based Inhibitory Activity of this compound

| Cell Type | Target | IC50 (nM) |

| Murine M2-polarized Macrophages | Intracellular Arginase | 912.9 |

| Transfected CHO-K1 cells | Human ARG2 | 171.6 |

| Human Primary Hepatocytes | Human ARG1 | 13,000 |

| Human K562 Leukemic Cells | Proliferation | Effective Inhibition |

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

Biochemical Arginase Inhibition Assay

This protocol describes a colorimetric enzymatic assay to determine the in vitro inhibitory activity of this compound against recombinant human ARG1 and ARG2.[5][7]

Materials:

-

Recombinant human ARG1 and ARG2 enzymes

-

L-arginine hydrochloride

-

Manganese chloride (MnCl2)

-

Assay buffer: 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4

-

Bovine Serum Albumin (BSA)

-

This compound (test compound)

-

Developing reagent: 2 mM o-phthaldialdehyde, 2 mM N-(1-naphthyl)ethylenediamine dihydrochloride, 50 mM boric acid, 1 M sulfuric acid, 0.03% Brij-35

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the assay buffer containing 1 mg/mL BSA and 200 µM MnCl2 to each well.

-

Add the recombinant ARG1 or ARG2 enzyme to each well.

-

Initiate the enzymatic reaction by adding L-arginine (10 mM for ARG1, 20 mM for ARG2).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the produced urea by adding 150 µL of the developing reagent to each well.

-

Incubate for 20 minutes at room temperature.

-

Measure the absorbance at 515 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a four-parameter logistic equation.

Cell-Based Arginase Inhibition Assay

This protocol details the determination of the intracellular arginase inhibitory activity of this compound in murine M2-polarized macrophages.[4][6]

Materials:

-

Murine bone marrow cells

-

Macrophage colony-stimulating factor (M-CSF)

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

-

This compound

-

Cell lysis buffer

-

Arginase activity assay kit (colorimetric)

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF.

-

Polarize the macrophages towards an M2 phenotype by treating with IL-4 and IL-13.

-

Seed the M2-polarized macrophages in a culture plate and treat with various concentrations of this compound for a specified period.

-

Lyse the cells and collect the lysate.

-

Measure the arginase activity in the cell lysates using a colorimetric arginase activity assay kit, following the manufacturer's instructions.

-

Determine the protein concentration in each lysate to normalize the arginase activity.

-

Calculate the percent inhibition of intracellular arginase activity for each this compound concentration and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molecure.com [molecure.com]

- 3. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]

- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for OATD-02 Cell-Based Assays

Introduction

OATD-02 is a potent, orally active, and reversible small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginases are enzymes that hydrolyze L-arginine to ornithine and urea, playing a crucial role in the tumor microenvironment (TME).[3] By depleting L-arginine, arginases suppress the proliferation and function of anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells.[1][4] this compound reverses this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing the anti-cancer immune response.[1][4] These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on intracellular arginases and its downstream immunomodulatory effects.

Target Audience: These protocols are designed for researchers, scientists, and drug development professionals in the fields of oncology, immunology, and pharmacology.

Primary Assay: Intracellular Arginase Activity Inhibition

This primary cell-based assay measures the direct inhibitory effect of this compound on intracellular arginase activity in relevant cell types, such as M2-polarized macrophages, which are known to suppress immune responses in the TME.[4] The principle involves quantifying the amount of urea produced from the hydrolysis of L-arginine by cellular arginases.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the metabolic pathway targeted by this compound. Arginase enzymes convert L-arginine into ornithine and urea. This depletion of L-arginine impairs T-cell receptor (TCR) signaling and effector functions. This compound directly blocks this enzymatic activity.

Caption: Mechanism of this compound action on arginase and T-cell function.

Experimental Workflow

The workflow for the primary assay involves polarizing bone marrow-derived macrophages (BMDMs) to an M2 phenotype, treating them with this compound, and then measuring urea production using a colorimetric assay.

Caption: Workflow for the intracellular arginase inhibition assay.

Detailed Protocol: Intracellular Arginase Inhibition in M2 Macrophages

This protocol is adapted from methodologies used to characterize this compound.[3][4]

A. Materials and Reagents:

-

Bone marrow cells from C57BL/6 mice

-

DMEM media with 5% FBS

-

Recombinant mouse M-CSF, IL-4, TGFβ

-

This compound compound

-

L-Arginine hydrochloride

-

Manganese chloride (MnCl₂)

-

Urea detection reagent: o-phthaldialdehyde (OPA), N-(1-naphthyl)ethylenediamine dihydrochloride (NED), boric acid, sulfuric acid, Brij-35

-

96-well cell culture plates

B. Cell Culture and Polarization:

-

Isolate bone marrow cells from the femurs of C57BL/6 mice.

-

Culture cells in DMEM (5% FBS) supplemented with 50 ng/mL M-CSF for 3 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-

Dissociate the adherent BMDMs and re-seed in fresh DMEM (5% FBS) containing 50 ng/mL M-CSF, 30 ng/mL IL-4, and 20 ng/mL TGFβ to polarize them towards the M2 phenotype.

-

Seed the M2-polarized macrophages into 96-well plates at a density of approximately 6.4 x 10⁴ cells/well.

C. Inhibition Assay:

-

Prepare serial dilutions of this compound in OptiMEM or a similar serum-free medium.

-

Remove the culture medium from the cells and add 80 µL of OptiMEM.

-

Add 10 µL of the this compound serial dilutions to the appropriate wells.

-

Prepare a substrate mixture of L-arginine and MnCl₂ and add 10 µL to each well to achieve a final concentration of 5 mM L-arginine and 5 µM MnCl₂.[3]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

D. Urea Detection:

-

After incubation, carefully collect 50 µL of the supernatant from each well.

-

Add 75-150 µL of a freshly prepared urea developing reagent to the supernatant.[3][4]

-

Incubate for 20 minutes at room temperature.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Normalize the absorbance values and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the reported inhibitory potency of this compound against recombinant enzymes and in various cell-based systems.

| Target/System | Species | Assay Type | IC₅₀ (nM) | Reference |

| Recombinant ARG1 | Human | Biochemical | 17 ± 2 | [4] |

| Recombinant ARG2 | Human | Biochemical | 34 ± 5 | [4] |

| Recombinant ARG1 | Human | Biochemical | 20 | [2][5] |

| Recombinant ARG2 | Human | Biochemical | 39 | [2] |

| M2-Polarized BMDMs | Mouse | Cell-Based | 912.9 | [2] |

| Transfected CHO-K1 | Human | Cell-Based (ARG2) | 171.6 | [2] |

| Primary Hepatocytes | Human | Cell-Based (ARG1) | 13,000 | [2] |

Secondary Assay: Reversal of T-Cell Proliferation Suppression

This secondary assay evaluates the functional consequence of arginase inhibition by this compound. It measures the ability of this compound to restore the proliferation of T-cells that are co-cultured with immunosuppressive, arginase-expressing myeloid cells.

Experimental Logic